molecular formula C16H18N2O4S B2524148 3-((1-(2-(Ethylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034462-61-6

3-((1-(2-(Ethylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2524148
CAS No.: 2034462-61-6
M. Wt: 334.39
InChI Key: MLDNMFSTOYQLPY-UHFFFAOYSA-N
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Description

3-((1-(2-(Ethylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a heterocyclic compound that contains both azetidine and oxazolidine rings. These types of compounds are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-(Ethylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of the azetidine ring, which can be achieved through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The oxazolidine ring can be formed through a similar process, involving the treatment of methyl 2-(oxetan-3-ylidene)acetate with various (N-Boc-cycloaminyl)amines .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-((1-(2-(Ethylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

3-((1-(2-(Ethylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies of enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((1-(2-(Ethylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in critical biological pathways. The compound may exert its effects by binding to these targets and inhibiting their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine and oxazolidine derivatives, such as:

  • 3-(Acetoxymethyl)azetidines
  • 3-(Acetoxymethyl)oxetanes

Uniqueness

What sets 3-((1-(2-(Ethylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione apart is its unique combination of the azetidine and oxazolidine rings, along with the ethylthio and benzoyl substituents. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.

Properties

IUPAC Name

3-[[1-(2-ethylsulfanylbenzoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-2-23-13-6-4-3-5-12(13)15(20)17-7-11(8-17)9-18-14(19)10-22-16(18)21/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDNMFSTOYQLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CC(C2)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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